1H-Azepinium, 1,1'-(2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) is a synthetic organic compound characterized by its complex structure, which includes fluorobenzoyl groups, a hexanediyl linker, and azepinium iodide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) typically involves multiple steps:
Formation of the Hexanediyl Linker: The initial step involves the preparation of the 1,6-hexanediyl linker, which can be achieved through the reaction of hexane-1,6-diol with a suitable halogenating agent, such as thionyl chloride, to form 1,6-dichlorohexane.
Introduction of Fluorobenzoyl Groups: The next step involves the reaction of 1,6-dichlorohexane with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form 2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl chloride.
Formation of Azepinium Iodide Moieties: The final step involves the reaction of 2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl chloride with hexahydro-1-methyl-1H-azepine in the presence of an iodinating agent, such as iodine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Due to its unique structure, the compound may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or reagent in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,5-Bis(4-chlorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide): Similar structure but with chlorobenzoyl groups instead of fluorobenzoyl groups.
1,1’-(2,5-Bis(4-methylbenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide): Similar structure but with methylbenzoyl groups instead of fluorobenzoyl groups.
Uniqueness
The presence of fluorobenzoyl groups in 1,1’-(2,5-Bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
88166-98-7 |
---|---|
Molekularformel |
C34H48F2I2N2O2 |
Molekulargewicht |
808.6 g/mol |
IUPAC-Name |
1,6-bis(4-fluorophenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C34H48F2N2O2.2HI/c1-37(21-7-3-4-8-22-37)25-29(33(39)27-13-17-31(35)18-14-27)11-12-30(26-38(2)23-9-5-6-10-24-38)34(40)28-15-19-32(36)20-16-28;;/h13-20,29-30H,3-12,21-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QVDPYNMPLRJVRC-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.